2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Vue d'ensemble
Description
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound with potential therapeutic properties. It is commonly referred to as CPI-444 and is currently being studied for its potential use in cancer treatment. In
Mécanisme D'action
The adenosine A2A receptor is expressed on immune cells such as T cells and natural killer cells. Activation of the A2A receptor by adenosine leads to the suppression of immune responses, which can promote tumor growth and metastasis. CPI-444 blocks the A2A receptor, which prevents adenosine from binding and inhibiting immune responses. This results in enhanced anti-tumor immune activity and improved cancer outcomes.
Biochemical and Physiological Effects:
CPI-444 has been shown to enhance the anti-tumor immune response in preclinical studies. It has also been shown to improve the efficacy of immunotherapy in combination with other treatments such as anti-PD-1 antibodies. Additionally, CPI-444 has been found to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPI-444 in lab experiments is its selectivity for the adenosine A2A receptor. This allows for specific targeting of the immune-suppressive effects of adenosine in the tumor microenvironment. However, one limitation is that CPI-444 may not be effective in all types of cancer or in all patients. Further research is needed to identify the optimal patient population and combination therapies for CPI-444.
Orientations Futures
There are several potential future directions for the development of CPI-444. One direction is to explore its use in combination with other immunotherapies or chemotherapy agents. Another direction is to investigate its potential use in other types of cancer beyond those currently being studied. Additionally, further research is needed to optimize dosing and treatment schedules for CPI-444.
Applications De Recherche Scientifique
CPI-444 is being studied for its potential use in cancer treatment. It is a potent and selective inhibitor of the adenosine A2A receptor, which is known to play a role in immune suppression in the tumor microenvironment. By blocking the A2A receptor, CPI-444 may enhance the anti-tumor immune response and improve the efficacy of immunotherapy.
Propriétés
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)16-6-2-3-7-17(16)25-19(27)12-26-11-15(20(28)13-9-10-13)14-5-1-4-8-18(14)26/h1-8,11,13H,9-10,12H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBCRANTIKRLPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2-(3-cyclopropanecarbonylindol-1-yl)-N-(2-trifluoromethylphenyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.